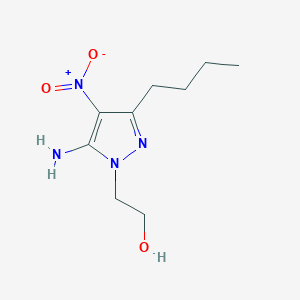
2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with amino, butyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butyl-4-nitro-1H-pyrazole with ethylene oxide in the presence of a base to introduce the ethanol group. The amino group can be introduced through subsequent amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(5-Amino-3-butyl-1H-pyrazol-1-yl)ethanol.
Reduction: Formation of 2-(5-Amino-3-butyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological targets, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyl-4-nitro-1H-pyrazole: Lacks the ethanol and amino groups, making it less versatile in chemical reactions.
5-Amino-3-butyl-1H-pyrazole:
2-(5-Amino-3-butyl-1H-pyrazol-1-yl)ethanol: Similar but without the nitro group, impacting its chemical behavior.
Uniqueness
2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both nitro and amino groups, which provide a balance of reactivity and stability.
Propriétés
Formule moléculaire |
C9H16N4O3 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
2-(5-amino-3-butyl-4-nitropyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H16N4O3/c1-2-3-4-7-8(13(15)16)9(10)12(11-7)5-6-14/h14H,2-6,10H2,1H3 |
Clé InChI |
JYNBHDWAHKZPMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NN(C(=C1[N+](=O)[O-])N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791268.png)
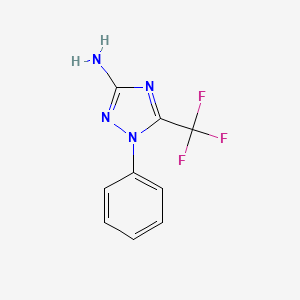
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
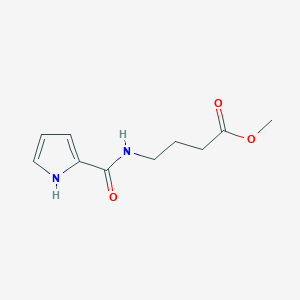

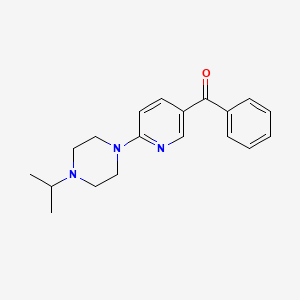
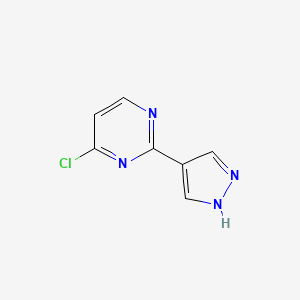


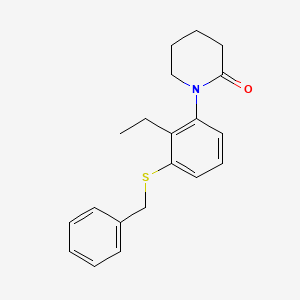
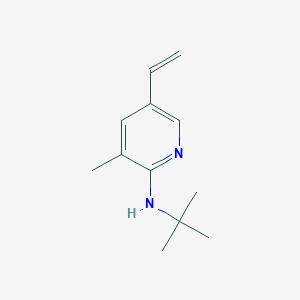
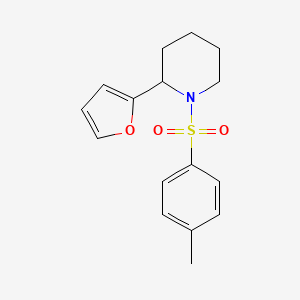
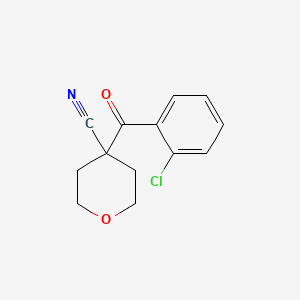
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
